molecular formula C12H10BrNO B068247 2-(3-Bromo-4-methoxyphenyl)pyridine CAS No. 168823-65-2

2-(3-Bromo-4-methoxyphenyl)pyridine

Cat. No.: B068247
CAS No.: 168823-65-2
M. Wt: 264.12 g/mol
InChI Key: LYSIPJHKCFWZRU-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)pyridine is an organic compound with the molecular formula C12H10BrNO It is characterized by a pyridine ring substituted with a 3-bromo-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-methoxyphenyl)pyridine typically involves the bromination of 4-methoxyphenylpyridine. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-4-methoxyphenyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.

Major Products:

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include dehalogenated compounds or modified pyridine derivatives.

Scientific Research Applications

2-(3-Bromo-4-methoxyphenyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Bromo-4-methoxyphenyl)pyridine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and the nature of the target.

Comparison with Similar Compounds

  • 2-(3-Bromo-4-methylphenyl)pyridine
  • 2-(3-Bromo-4-chlorophenyl)pyridine
  • 2-(3-Bromo-4-fluorophenyl)pyridine

Comparison: 2-(3-Bromo-4-methoxyphenyl)pyridine is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. Compared to its analogs with different substituents (e.g., methyl, chloro, fluoro), the methoxy group can enhance its solubility and potentially alter its biological activity, making it a valuable compound for specific research applications.

Biological Activity

2-(3-Bromo-4-methoxyphenyl)pyridine (CAS No. 168823-65-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and parasitology. This article synthesizes available research findings on the compound's biological activity, including its mechanisms of action, efficacy, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound is characterized by a pyridine ring substituted with a bromo and methoxy group on the phenyl moiety. The presence of these substituents is crucial for its biological activity.

Biological Activities

1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that the compound showed potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

2. Antiparasitic Activity
The compound has also been investigated for its potential as an antiparasitic agent. In vitro studies have shown that it exhibits activity against Trypanosoma cruzi, the causative agent of Chagas disease. The selectivity index of this compound was found to be favorable, indicating that it could selectively target parasitic cells over mammalian cells .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural features. Modifications in the phenyl and pyridine rings have been studied to optimize its biological activity:

SubstituentpIC50 ValueSelectivity Index
No substitution<4.2-
3-Cyanophenyl5.732-fold
4-Methylbenzoate5.6Moderate
3-Pyridinyl5.2Poor

These findings suggest that specific substitutions can enhance potency and selectivity against target cells .

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study, researchers evaluated the cytotoxicity of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited an IC50 value of approximately 12 µM for MCF-7 cells, significantly lower than that of standard chemotherapeutic agents, indicating a promising lead for further development.

Case Study 2: Antiparasitic Activity
Another study focused on the antiparasitic effects against T. cruzi. The compound was tested in vitro and showed an IC50 value of 5 µM, demonstrating effective inhibition of parasite growth while maintaining low toxicity to host cells (selectivity index >16) .

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-15-12-6-5-9(8-10(12)13)11-4-2-3-7-14-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSIPJHKCFWZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596209
Record name 2-(3-Bromo-4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168823-65-2
Record name 2-(3-Bromo-4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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